REACTION_CXSMILES
|
[CH3:1]C(C)([O-])C.[K+].[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([O:17][CH2:18][CH2:19]Cl)=[C:12]([CH:16]=1)[C:13]([O-:15])=[O:14]>C1COCC1>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([O:17][CH:18]=[CH2:19])=[C:12]([CH:16]=1)[C:13]([O:15][CH3:1])=[O:14] |f:0.1|
|
Name
|
|
Quantity
|
40.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
5-chloro-2-(2-chloroethoxy)benzoate
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C(=O)[O-])C1)OCCCl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
After stirring at that temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
|
ADDITION
|
Details
|
the mixture was poured into ice water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with EtOAc (200 mL)
|
Type
|
CUSTOM
|
Details
|
the combined organics were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (Hexanes/EtOAc=50:1-30:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C(=O)OC)C1)OC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 34.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |